molecular formula C8H5N3O4 B13039050 7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid

7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13039050
M. Wt: 207.14 g/mol
InChI Key: WKIQQPQWRJEVJZ-UHFFFAOYSA-N
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Description

7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the copper-catalyzed coupling between 2-aminopyridines and nitroalkenes using air as an oxidant . This eco-friendly one-pot assembly is efficient and yields the desired product under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the continuous flow system using microreactors has been explored for the synthesis of imidazo[1,2-a]pyridine derivatives . This method offers advantages such as improved reaction control, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidants, and radical initiators. Conditions often involve mild temperatures and environmentally friendly solvents .

Major Products Formed

The major products formed from these reactions are functionalized imidazo[1,2-a]pyridine derivatives, which have applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • **2,7-Dimethylimidazo[1,2-a]

Biological Activity

7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group and a carboxylic acid functional group, which contribute to its biological properties. Its structure allows for various chemical reactions, making it a versatile candidate for drug development.

Antimicrobial Activity

One of the most notable applications of this compound is its potential as an antituberculosis agent . Studies have shown that derivatives of this compound exhibit significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.006μM0.006\,\mu M against replicating bacteria, suggesting strong efficacy compared to existing treatments .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In vitro studies have indicated that it can inhibit the growth of protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. For example, specific analogues showed IC50 values below 1.0μM1.0\,\mu M, indicating potent activity against these pathogens .

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound has revealed its potential as an anticancer agent. Various studies have reported that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, compounds derived from this scaffold have been shown to induce apoptosis in breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.432.43 to 7.84μM7.84\,\mu M .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The compound disrupts the electron transport chain and inhibits nucleic acid synthesis in bacterial cells, leading to cell death .
  • Microtubule Destabilization : Some derivatives have been identified as microtubule-destabilizing agents, which can interfere with cell division in cancer cells .
  • Targeting Specific Enzymes : The compound interacts with enzymes involved in essential biosynthetic pathways in pathogens like Mtb, effectively hindering their growth .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntituberculosisMycobacterium tuberculosis≤ 0.006 µM
AntiparasiticTrypanosoma cruzi0.68 µM
CytotoxicityMDA-MB-231 (Breast Cancer)2.43 - 7.84 µM

Toxicity Studies

Exploratory toxicology studies indicate that this compound and its derivatives exhibit low toxicity profiles in animal models. No significant hepatic or renal damage was observed following treatment with these compounds at therapeutic doses . This suggests a favorable safety profile for further clinical evaluation.

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

7-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-4-10-2-1-5(11(14)15)3-7(10)9-6/h1-4H,(H,12,13)

InChI Key

WKIQQPQWRJEVJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

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